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Cat. No.: B1677234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent C-C chemokine receptor

type 2 (CCR2) inhibitors: MK-0812 and CCX872. By summarizing key experimental data,

outlining methodologies, and visualizing relevant pathways, this document aims to assist

researchers in making informed decisions for their drug development and research endeavors.

Introduction to CCR2 Inhibition
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant

protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade. This signaling axis

governs the recruitment of monocytes and macrophages to sites of inflammation and has been

implicated in a variety of pathological conditions, including chronic inflammatory diseases,

cancer, and diabetic complications. Consequently, the development of small-molecule CCR2

antagonists that can block this interaction is a significant area of therapeutic research. This

guide focuses on a comparative analysis of two such antagonists, MK-0812 and CCX872.

Quantitative Performance Analysis
The following tables summarize the available quantitative data for MK-0812 and CCX872. It is

important to note that a direct head-to-head comparison of these compounds in the same

preclinical models or clinical trials is limited in the publicly available literature. Therefore, the

data presented here are compiled from various studies and should be interpreted within the

context of their specific experimental conditions.
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In Vitro Potency
Compound Assay Type

Target/Cell
Line

IC50 Value Reference(s)

MK-0812
MCP-1 Mediated

Response
- 3.2 nM [1]

125I-MCP-1

Binding

Isolated

Monocytes
4.5 nM [1]

Chemotaxis WeHi-274.1 cells 5 nM

Whole Blood

Assay
Rhesus Blood 8 nM [1]

Calcium Influx

Human

Monocytic

Leukemia Cells

Most potent of 10

tested

antagonists

[2][3]

CCX872
Murine CCL2

Binding
WEHI cells 270 nM [4]

Preclinical In Vivo Efficacy
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Compound Animal Model Key Findings Reference(s)

MK-0812

Humanized mouse

model of breast

cancer lung

metastasis

Reduced the number

of monocytic myeloid-

derived suppressor

cells and the rate of

lung metastasis.

[2][3]

CCX872
Mouse model of

glioblastoma

As monotherapy,

increased median

survival. In

combination with anti-

PD-1, it further

increased median and

overall survival by

decreasing tumor-

associated MDSCs.

[5]

Mouse model of

nonalcoholic fatty liver

disease (NAFLD)

Reduced infiltration of

liver monocytes,

improved liver injury,

and glycemic control.

[6]

Clinical Trial Overview: CCX872 in Pancreatic Cancer
(NCT02345408)
CCX872 has been evaluated in a Phase 1b clinical trial in combination with FOLFIRINOX for

patients with locally advanced or metastatic pancreatic cancer.[7]
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Parameter Finding Reference(s)

Dosing 150 mg once or twice daily. [8]

Pharmacokinetics
Dose-linear pharmacokinetic

profile.
[8][9]

Pharmacodynamics

A 300 mg daily dose resulted

in 104 ± 3% CCR2 blockade at

2 hours and 93 ± 7% at 24

hours. 150 mg twice daily was

projected to provide over 90%

CCR2 inhibition at all times.

[8]

Efficacy

The combination of CCX872

with FOLFIRINOX resulted in

an 18-month overall survival

rate of 29%, which compares

favorably to the historical

18.6% for FOLFIRINOX alone.

[7]

Safety
The combination was well-

tolerated.
[7]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the

following diagrams illustrate the CCR2 signaling pathway and a general workflow for evaluating

CCR2 antagonists.
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Caption: CCR2 Signaling Pathway and Points of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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